REACTION_CXSMILES
|
[NH4+].[Cl-].[Cl:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](F)([F:14])[C:9](F)([F:16])[CH:8]=[CH:7]2.C1COCC1>[NH4+].[OH-].[Zn]>[Cl:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10]([F:14])=[C:9]([F:16])[CH:8]=[CH:7]2 |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
6-chloro-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CC(C(C2=CC1)(F)F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
After 24 h reaction time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the zinc was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with hexanes
|
Type
|
WASH
|
Details
|
The combined organic phase was washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The MgSO4 and carbon were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CC(=C(C2=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.8 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |